N-1,3-Benzothiazol-2-yl-2-chloro-2-phenylacetamide
Overview
Description
N-1,3-Benzothiazol-2-yl-2-chloro-2-phenylacetamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields. This compound features a benzothiazole ring fused with a phenylacetamide moiety, making it a unique structure with potential for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-Benzothiazol-2-yl-2-chloro-2-phenylacetamide typically involves the acetylation of 2-amino benzothiazole derivatives. One common method includes the reaction of 2-amino benzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine in chloroform . This reaction yields the desired compound under relatively mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-1,3-Benzothiazol-2-yl-2-chloro-2-phenylacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form new compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
N-1,3-Benzothiazol-2-yl-2-chloro-2-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as an inhibitor of enzymes such as ubiquitin ligase and dihydrofolate reductase
Mechanism of Action
The mechanism of action of N-1,3-Benzothiazol-2-yl-2-chloro-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation . The compound may also interact with other molecular targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide: This compound shares a similar structure but lacks the phenyl group.
N-(1,3-Benzothiazol-2-yl)-4-nitrobenzenesulfonyl-hydrazides: These compounds have a different substituent on the benzothiazole ring.
N-(1,3-Benzothiazol-2-yl)-2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetamide: This compound features a benzimidazole moiety instead of a phenyl group.
Uniqueness
N-1,3-Benzothiazol-2-yl-2-chloro-2-phenylacetamide is unique due to its specific combination of a benzothiazole ring and a phenylacetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-chloro-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-13(10-6-2-1-3-7-10)14(19)18-15-17-11-8-4-5-9-12(11)20-15/h1-9,13H,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIYPAAWPVVJSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=NC3=CC=CC=C3S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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